Iron catalyzed CO2 hydrogenation to formate enhanced by Lewis acid co-catalysts†
Chemical Science Pub Date: 2015-05-28 DOI: 10.1039/C5SC01467K
Abstract
A family of iron(II) carbonyl hydride complexes supported by either a bifunctional PNP ligand containing a secondary amine, or a PNP ligand with a tertiary amine that prevents metal–ligand cooperativity, were found to promote the catalytic hydrogenation of CO2 to formate in the presence of Brønsted base. In both cases a remarkable enhancement in catalytic activity was observed upon the addition of Lewis acid (LA) co-catalysts. For the secondary amine supported system, turnover numbers of approximately 9000 for formate production were achieved, while for catalysts supported by the tertiary amine ligand, nearly 60 000 turnovers were observed; the highest activity reported for an earth abundant catalyst to date. The LA co-catalysts raise the turnover number by more than an order of magnitude in each case. In the secondary amine system, mechanistic investigations implicated the LA in disrupting an intramolecular hydrogen bond between the PNP ligand N–H moiety and the carbonyl oxygen of a formate ligand in the catalytic resting state. This destabilization of the iron-bound formate accelerates product extrusion, the rate-limiting step in catalysis. In systems supported by ligands with the tertiary amine, it was demonstrated that the LA enhancement originates from cation assisted substitution of formate for dihydrogen during the slow step in catalysis.
![Graphical abstract: Iron catalyzed CO2 hydrogenation to formate enhanced by Lewis acid co-catalysts](http://scimg.chem960.com/usr/1/C5SC01467K.jpg)
![Iron catalyzed CO2 hydrogenation to formate enhanced by Lewis acid co-catalysts†](https://scimg.chem960.com/usr/1/C5SC01467K.jpg)
Recommended Literature
- [1] Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine catalysis†
- [2] Determination of the zirconium isotopic composition of the new isotopic standard NRC ZIRC-1 using MC-ICP-MS
- [3] Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization†
- [4] Thin-film microfabricated nanofluidic arrays for size-selective protein fractionation†
- [5] A conformal van der Waals graphene coating enabled high-performance piezo-ionic sensor for spatial, gesture, and object recognition†
- [6] Contents and Chemical Science
- [7] Nanoboxes endow non-noble-metal-based electrocatalysts with high efficiency for overall water splitting
- [8] Concluding Remarks Nanoparticle assemblies: state-of-the-art and future challenges
- [9] Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone†
- [10] RE-doped (RE = La, Ce and Er) Ni2P porous nanostructures as promising electrocatalysts for hydrogen evolution reaction†
![Chemical Science](https://scimg.chem960.com/usr/1/SC014044.jpg)
Journal Name:Chemical Science
Research Products
-
CAS no.: 112076-61-6
-
CAS no.: 151055-86-6